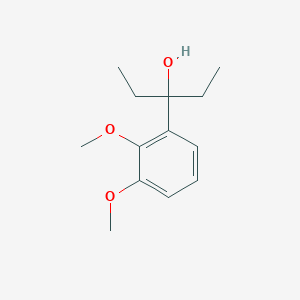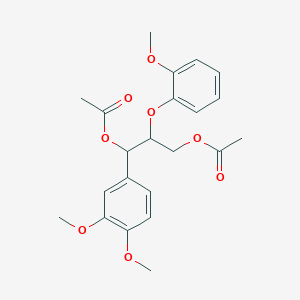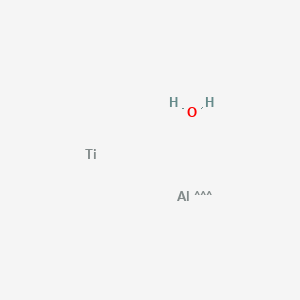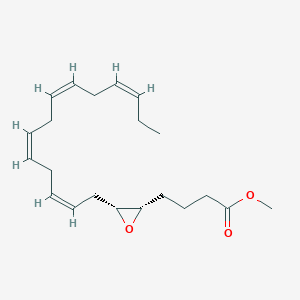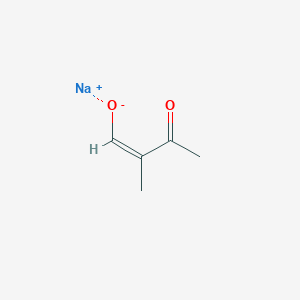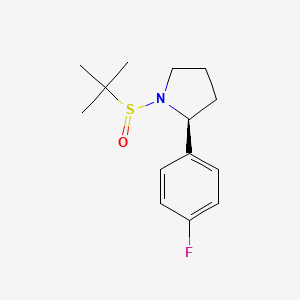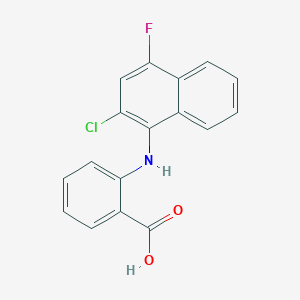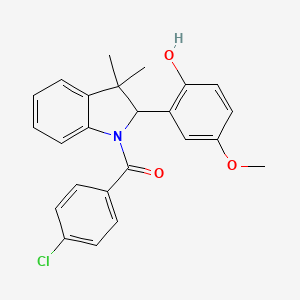
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- is an organic compound with the molecular formula C10H18O2. It is an ester derivative of 2-pentenoic acid, characterized by the presence of a double bond in the trans (E) configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- typically involves the esterification of 2-pentenoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. The esterification reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.
化学反应分析
Types of Reactions
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) can be used for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols, depending on the reagent and conditions.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of flavors, fragrances, and other fine chemicals.
作用机制
The mechanism of action of 2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the ester can also interact with enzymes and other proteins, affecting their activity and function.
相似化合物的比较
Similar Compounds
2-Pentenoic acid, methyl ester, (E)-: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
4-Pentenoic acid, 2-methyl-, pentyl ester: Similar structure but with a pentyl ester group.
Ethyl trans-2-pentenoate: Similar structure but with an ethyl ester group.
Uniqueness
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications where steric effects are important.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
tert-butyl (E)-4-methylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-8H,1-5H3/b7-6+ |
InChI 键 |
IWKSGRQWQFCGEM-VOTSOKGWSA-N |
手性 SMILES |
CC(C)/C=C/C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C=CC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
